molecular formula C13H17NO3S B12530738 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652171-80-7

1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B12530738
CAS No.: 652171-80-7
M. Wt: 267.35 g/mol
InChI Key: MOGHSPWNKQROCP-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the condensation of 5-methyl-2-thiophenecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a cyclohexane ring and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

652171-80-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-[(5-methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H17NO3S/c1-9-5-6-10(18-9)11(15)14-13(12(16)17)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

MOGHSPWNKQROCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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